molecular formula C11H14ClNO2 B1358567 5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine CAS No. 906352-80-5

5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine

Cat. No. B1358567
CAS RN: 906352-80-5
M. Wt: 227.69 g/mol
InChI Key: XPOHCIVJYJZKHS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine is a chemical compound with the molecular formula C11H14ClNO2 . It is a versatile material used in scientific research, particularly in the field of drug synthesis.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a chloromethyl group at the 5-position and a tetrahydropyran-4-yloxy group at the 2-position .

Scientific Research Applications

Ortho-Directing Group in Lithiation of Pyridines

The compound 5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine demonstrates significant potential in the field of organic chemistry, particularly in the lithiation of pyridines. A study by Azzouz et al. (2006) highlights its role as an ortho-directing group in regioselective deprotonations of pyridines, enabling the functionalization of pyridines in good yields through various electrophilic trapping mechanisms. This process can be utilized in synthesizing diverse pyridine derivatives (Azzouz, Bischoff, Fruit, & Marsais, 2006).

Synthesis of Heterocyclic Compounds

Sausln'sh, Chekavlchus, and Duburs (1995) explored the synthesis of tetrahydrofuro[3,4-b]pyridines using similar compounds, demonstrating the versatility of this compound in synthesizing complex heterocyclic structures. This is particularly relevant in the development of new pharmaceuticals and agrochemicals (Sausln'sh, Chekavlchus, & Duburs, 1995).

Quasi-Rigid Polyesters Synthesis

In the field of polymer science, Atsumi et al. (1991) utilized derivatives of tetrahydropyran in synthesizing quasi-rigid polyesters. These polyesters exhibit unique solubility and conformational properties, making them potentially useful in various industrial applications (Atsumi, Okada, Sumitomo, & Yamada, 1991).

Development of Novel Catalysts

The compound also shows promise in catalysis, as demonstrated by Nyamato, Ojwach, and Akerman (2014), who used chloromethylpyridine derivatives in metal complexes to catalyze ethylene oligomerization reactions. This research opens avenues for more efficient and diverse catalytic processes in industrial chemistry (Nyamato, Ojwach, & Akerman, 2014).

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine is not specified in the search results. As a research chemical, its mechanism of action would depend on the specific context in which it is used .

Safety and Hazards

The safety and hazards associated with 5-(Chloromethyl)-2-(tetrahydropyran-4-yloxy)pyridine are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

5-(chloromethyl)-2-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-7-9-1-2-11(13-8-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOHCIVJYJZKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640293
Record name 5-(Chloromethyl)-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

906352-80-5
Record name 5-(Chloromethyl)-2-[(oxan-4-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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